2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole
Overview
Description
2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole typically involves the reaction of 2-chloropyridine with 2-aminobenzenethiol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted benzothiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Scientific Research Applications
2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interfere with DNA replication in microbial or cancer cells. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-pyridinyl 3-piperidinyl ether
- 2-Chloro-3-pyridinamine
- 2-Chloro-3-pyridinylmethanol
Uniqueness
2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole and chloropyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQMMNGDIRTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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